1,2,3,4-Thiatriazol-5-amine

Overview

Description

1,2,3,4-Thiatriazol-5-amine is a chemical compound that is part of the thiatriazole family, a class of heterocyclic compounds containing sulfur and nitrogen atoms. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and material science.

Synthesis Analysis

The synthesis of derivatives related to this compound involves various chemical reactions. For instance, the synthesis of mesoionic 1,2,3,4-thiatriazolo-5-aminide derivatives has been achieved, and their structures were examined using multinuclear magnetic resonance techniques . Another study reported the synthesis of 1,2,4-triazol-5-amines, which, while not the same, are structurally related and provide insight into the synthetic pathways that could be adapted for thiatriazoles . Additionally, the synthesis of 1,2,4-triazoles from hydrazones and amines through oxidative coupling reactions has been described, which could be relevant for the synthesis of thiatriazole analogs .

Molecular Structure Analysis

The molecular structure of thiatriazole derivatives has been studied using various techniques. For example, the crystal structure of a thiazol-2-amine derivative was determined by single-crystal X-ray diffraction, which helps in understanding the three-dimensional arrangement of atoms in the molecule . Similarly, the structure of mesoionic 1,2,3,4-thiatriazolo-5-aminide derivatives was investigated using NMR techniques, providing detailed information on the electronic environment of the atoms within the molecule .

Chemical Reactions Analysis

Thiatriazole compounds can undergo various chemical reactions. The reactivity of this compound derivatives has been explored in the context of their interaction with metal cations, suggesting their potential as chelate type ligands . Additionally, the reactivity of related triazole compounds with different reagents has been studied, which could provide insights into the chemical behavior of thiatriazole derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiatriazole derivatives are influenced by their molecular structure. For instance, the introduction of different functional groups can significantly alter their reactivity and physical characteristics. The antitumor activity of certain thiazol-2-amine derivatives has been evaluated, demonstrating the biological relevance of these compounds 10. Moreover, the solubility, stability, and reactivity of these compounds can be inferred from their crystal structures and the presence of intermolecular interactions .

Scientific Research Applications

Chemical Properties and Synthesis

1,2,3,4-Thiatriazoles, including 1,2,3,4-thiatriazol-5-amine, are known for their synthesis and unique chemical properties. These compounds are generally unstable and decompose upon heating, sometimes even at room temperature. They are commonly synthesized from thiohydrazides treated with nitrous acid, and this process has been widely studied (Jensen & Pedersen, 1964).

Structural and Magnetic Resonance Studies

Studies have been conducted on the structure of derivatives of mesoionic 1,2,3,4-thiatriazolo-5-aminide, utilizing techniques like multinuclear magnetic resonance. These studies help understand the binding of acids to nitrogen atoms in these compounds and their potential as chelate-type ligands for binding metal cations (Jaźwiński, 1998).

Nanocrystal Applications

The 1,2,3,4-thiatriazole-5-thiolate anion, closely related to this compound, has been found to be a strongly binding ligand for CdSe nanocrystals. This demonstrates the potential of thiatriazole compounds in nanotechnology, particularly in creating stable colloidal suspensions in polar solvents (Webber & Brutchey, 2012).

Mechanism of Action

properties

IUPAC Name |

thiatriazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH2N4S/c2-1-3-4-5-6-1/h(H2,2,3,5) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFSGFYBDMKUQJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

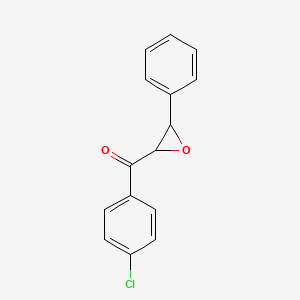

C1(=NN=NS1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH2N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70288434 | |

| Record name | 1,2,3,4-thiatriazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70288434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

102.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

6630-99-5 | |

| Record name | 6630-99-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55835 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2,3,4-thiatriazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70288434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3,4-Thiatriazol-5-amine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QH8Q3NZ8XZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the common synthetic routes to 1,2,3,4-Thiatriazol-5-amines?

A1: 1,2,3,4-Thiatriazol-5-amines can be synthesized through various methods, highlighting their versatile chemistry:

- From Isothiocyanates: Reacting isothiocyanates with hydrazoic acid [, ] or trimethylsilyl azide [] provides an efficient route to these heterocycles.

- From Thiosemicarbazides: Treating thiosemicarbazides with nitrous acid [] or diazonium salts [] offers another established synthetic pathway.

- From Tetrazole-5-thiols: N-Substituted 1,2,3,4-Thiatriazol-5-amines can be prepared from substituted tetrazole-5-thiols. []

Q2: How do 1,2,3,4-Thiatriazol-5-amines react with other chemical entities?

A2: These compounds exhibit diverse reactivity, making them valuable building blocks for various heterocyclic systems:

- Alkylation and Acylation: 1,2,3,4-Thiatriazol-5-amines undergo alkylation and acylation reactions, demonstrating their potential as nucleophiles. []

- Formation of Heterapentalenes: Reactions with aryl chlorothioformates [] or aryl isothiocyanates [] yield heterapentalene derivatives, showcasing their utility in constructing fused heterocycles.

- Formation of 1,2,4-Dithiazolium Salts: Treatment with aryl chlorothioformates can also lead to 1,2,4-Dithiazolium salts. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,4-Dichloro-6,7-dihydro-5h-cyclopenta[d]pyrimidine](/img/structure/B1330240.png)